![molecular formula C7H6BrN3O B13681808 8-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13681808.png)
8-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family This compound is characterized by the presence of a bromine atom at the 8th position and a methoxy group at the 7th position on the triazolopyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalability of the microwave-mediated synthesis method suggests its potential for industrial applications. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Condensation Reactions: The compound can participate in condensation reactions with various nucleophiles to form new heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include enaminonitriles, benzohydrazides, and various nucleophiles. Microwave irradiation is a common condition used to facilitate these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted triazolopyridine derivatives .
Scientific Research Applications
8-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore in the development of new drugs.
Biological Research: The compound’s biological activities make it a valuable tool in studying various biological pathways and mechanisms.
Material Sciences: The compound’s unique structural features make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For example, as an inverse agonist of RORγt, the compound binds to the receptor and inhibits its activity, leading to downstream effects on gene expression and cellular functions . Similarly, as an inhibitor of PHD-1, JAK1, and JAK2, the compound interferes with the activity of these enzymes, affecting various signaling pathways .
Comparison with Similar Compounds
8-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds in the triazolopyridine family, such as:
1,2,4-Triazolo[1,5-a]pyridine: This compound shares a similar core structure but lacks the bromine and methoxy substituents.
1,2,4-Triazolo[4,3-a]pyrazine: This compound has a similar triazole ring but differs in the pyridine ring structure.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C7H6BrN3O |
---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
8-bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-5-2-3-11-4-9-10-7(11)6(5)8/h2-4H,1H3 |
InChI Key |
PTZDMJQRHXFWEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=NN=CN2C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.